

# Spectroscopic and Synthetic Profile of 2-Cyanophenothiazine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Cyanophenothiazine

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## Introduction

**2-Cyanophenothiazine** (10H-phenothiazine-2-carbonitrile) is a crucial heterocyclic building block in medicinal chemistry.<sup>[1][2]</sup> Its tricyclic structure, composed of two benzene rings linked by a sulfur and a nitrogen atom, forms the core of many antipsychotic drugs.<sup>[1][3]</sup> The presence of the nitrile group at the 2-position provides a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of a variety of biologically active compounds, most notably the antipsychotic drug pericyazine.<sup>[1]</sup> This document provides a comprehensive overview of the available spectroscopic data for **2-Cyanophenothiazine**, detailed experimental protocols for its characterization, and a generalized view of the signaling pathways associated with phenothiazine-based drugs.

## Spectroscopic Data

Precise, high-resolution spectroscopic data for **2-Cyanophenothiazine** is not extensively available in the public domain. The following tables summarize the expected and reported data based on information from chemical databases and spectral predictions for structurally related phenothiazine derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **2-Cyanophenothiazine** is not readily found in peer-reviewed publications. The expected chemical shifts are predicted based on the analysis of similar phenothiazine structures.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **2-Cyanophenothiazine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.5 - 9.0	br s	1H	N-H
~7.5 - 7.7	m	2H	Aromatic C-H
~7.2 - 7.4	m	2H	Aromatic C-H
~6.8 - 7.1	m	3H	Aromatic C-H

Solvent:  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ . Data is estimated.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Cyanophenothiazine**

Chemical Shift ( $\delta$ ) ppm	Assignment
~145 - 150	Aromatic C-N
~130 - 140	Aromatic C-S
~125 - 130	Aromatic C-H
~120 - 125	Aromatic C-H
~115 - 120	Aromatic C-CN & C-H
~118	-CN
~105 - 110	Aromatic C-2

Solvent:  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ . Data is estimated.

## Infrared (IR) Spectroscopy

The infrared spectrum of **2-Cyanophenothiazine** would be characterized by the following absorption bands.

Table 3: Infrared (IR) Spectroscopic Data for **2-Cyanophenothiazine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3350	Medium, Sharp	N-H Stretch
~2220	Medium, Sharp	C≡N Stretch
~1600, 1480	Strong	Aromatic C=C Stretch
~1320	Medium	C-N Stretch
~1250	Medium	C-S Stretch
~810 - 880	Strong	C-H Bending (out-of-plane)

Data is based on general values for phenothiazine derivatives.[\[4\]](#)

## Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **2-Cyanophenothiazine**.

Table 4: Mass Spectrometry (MS) Data for **2-Cyanophenothiazine**

m/z	Ion
224.04	[M] <sup>+</sup>

Exact Mass: 224.0408 g/mol [\[5\]](#)

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **2-Cyanophenothiazine**, based on methods used for similar phenothiazine derivatives.[\[6\]](#)[\[7\]](#)

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Cyanophenothiazine** in approximately 0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- Instrumentation: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition: Acquire the spectrum with a spectral width of 0-12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire the spectrum with a spectral width of 0-160 ppm using a proton-decoupled pulse sequence. A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

## IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing approximately 1-2 mg of **2-Cyanophenothiazine** with 100-150 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, for a solid-state measurement, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of the solid sample.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over a range of  $4000\text{-}400\text{ cm}^{-1}$ . Collect a background spectrum of the empty sample compartment or the clean ATR crystal before acquiring the sample spectrum.
- Data Processing: Process the spectrum using the instrument's software to obtain a transmittance or absorbance spectrum.

## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **2-Cyanophenothiazine** (approximately 1  $\mu\text{g/mL}$ ) in a suitable volatile solvent such as methanol or acetonitrile.

- Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]
- Data Acquisition: For ESI-MS, infuse the sample solution directly into the ion source. For GC-MS, inject the sample onto a suitable GC column for separation prior to ionization. Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., 50-500 m/z).
- Data Analysis: Identify the molecular ion peak ( $[M]^+$ ) and any significant fragment ions.

## Synthetic Protocol

A common method for the synthesis of **2-Cyanophenothiazine** involves the cyanation of 2-chlorophenothiazine.[2]

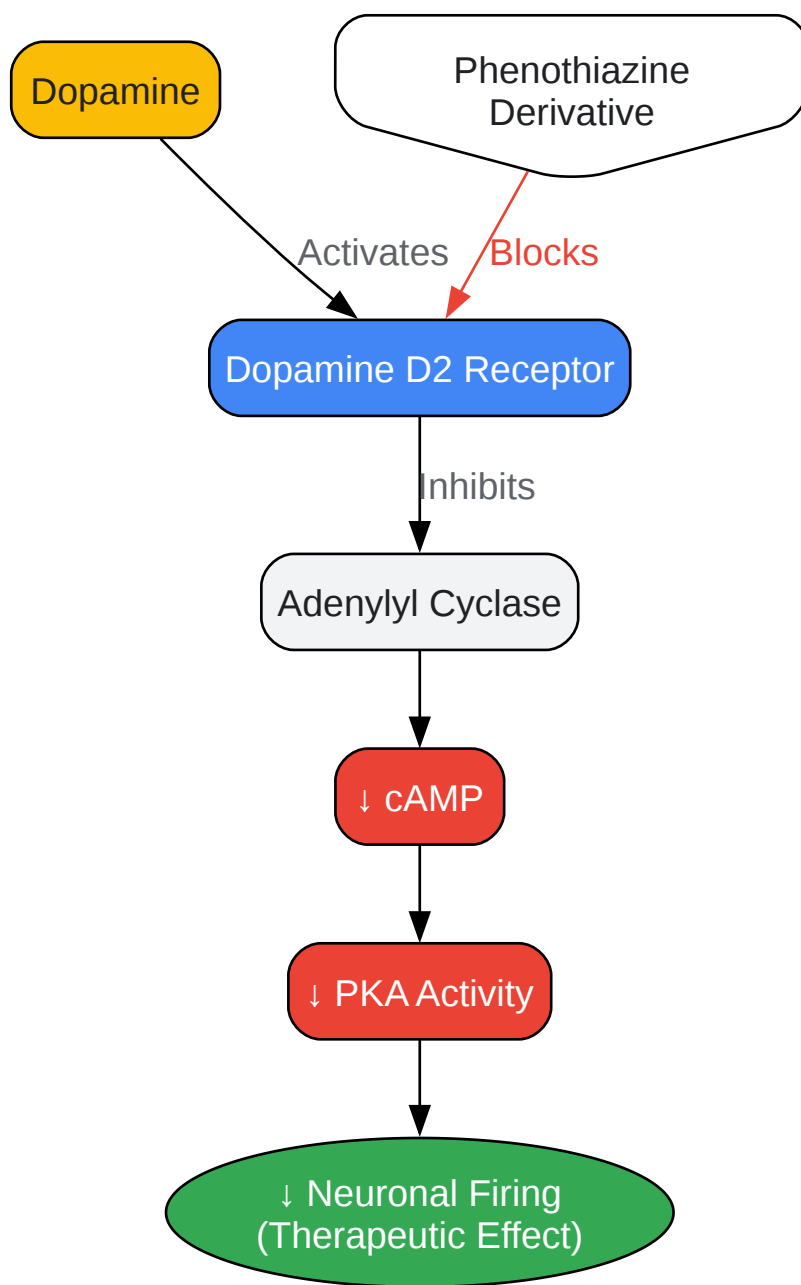


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Caption: Synthetic workflow for **2-Cyanophenothiazine**.

## Signaling Pathways of Phenothiazine Drugs

**2-Cyanophenothiazine** itself is not typically the final active pharmaceutical ingredient. However, it is a key precursor to phenothiazine-based antipsychotics. These drugs primarily exert their effects by antagonizing dopamine D2 receptors in the mesolimbic pathway of the brain.[3] Blockade of these receptors helps to alleviate the positive symptoms of psychosis. Phenothiazine derivatives can also interact with other receptors, including serotonergic, adrenergic, cholinergic, and histaminergic receptors, which contributes to their broad spectrum of therapeutic effects and side effects.[3]



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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